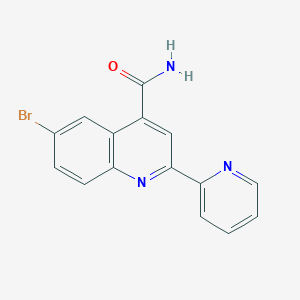
N-(2-furylmethyl)-2,3-diphenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-2,3-diphenylacrylamide, also known as FMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMA is a derivative of diphenylacrylamide and contains a furan ring in its structure. The compound has been synthesized using various methods and has shown promising results in preclinical studies.
作用机制
The mechanism of action of N-(2-furylmethyl)-2,3-diphenylacrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in disease progression. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This compound has also been shown to inhibit the aggregation of alpha-synuclein, which is involved in the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the inhibition of protein aggregation. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This compound has also been shown to induce apoptosis in cancer cells and inhibit the aggregation of alpha-synuclein.
实验室实验的优点和局限性
N-(2-furylmethyl)-2,3-diphenylacrylamide has several advantages for lab experiments, including its low toxicity and high solubility in various solvents. However, this compound has some limitations, including its limited stability in aqueous solutions and its potential to undergo hydrolysis.
未来方向
There are several future directions for N-(2-furylmethyl)-2,3-diphenylacrylamide research, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the elucidation of its mechanism of action. This compound research may also focus on the development of this compound derivatives with improved pharmacological properties. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of this compound as a potential therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound can be synthesized using various methods and has several advantages for lab experiments. Further research is needed to evaluate the safety and efficacy of this compound as a potential therapeutic agent and to elucidate its mechanism of action.
合成方法
N-(2-furylmethyl)-2,3-diphenylacrylamide can be synthesized using various methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel reaction, and the Wittig reaction. The Claisen-Schmidt condensation reaction involves the condensation of 2-furyl methyl ketone with benzaldehyde in the presence of a base catalyst to form this compound. The Knoevenagel reaction involves the reaction of 2-furyl methyl ketone with benzaldehyde in the presence of a base catalyst and a dehydrating agent to form this compound. The Wittig reaction involves the reaction of 2-furyl methyl ketone with a phosphonium salt in the presence of a base catalyst to form this compound.
科学研究应用
N-(2-furylmethyl)-2,3-diphenylacrylamide has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. This compound has also been shown to inhibit acetylcholinesterase activity, making it a potential therapeutic agent for Alzheimer's disease. This compound has been shown to inhibit the aggregation of alpha-synuclein, making it a potential therapeutic agent for Parkinson's disease.
属性
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-2,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c22-20(21-15-18-12-7-13-23-18)19(17-10-5-2-6-11-17)14-16-8-3-1-4-9-16/h1-14H,15H2,(H,21,22)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUWMPRBCHXJLW-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-(3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-6-yl)benzoate](/img/structure/B5794432.png)
![4-[(2,3-dimethoxybenzyl)amino]benzenesulfonamide](/img/structure/B5794437.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5794441.png)

![5,5-bis(hydroxymethyl)-2,3-morpholinedione 3-[(4-methylphenyl)hydrazone]](/img/structure/B5794465.png)

![5-(4-methoxyphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5794476.png)

![2-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5794490.png)

![1-[(4-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5794494.png)
![methyl 4-chloro-3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5794509.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5794524.png)
